ROMK (Kir1.1) Inhibitory Potency: Direct Comparison with In-Class Analogs
This compound (BDBM194954 / US9206198, Example 7) inhibits ROMK (Kir1.1) with an IC50 of 10 nM in whole-cell voltage clamp assays at pH 7.4, 2°C [1]. By contrast, structurally related ROMK inhibitors from the same patent series, such as Example 18 (BDBM194963), show a 2-fold higher IC50 of 20 nM under identical conditions, suggesting a specific contribution of the 3-thienyl/morpholine substitution pattern to enhanced potency [2].
| Evidence Dimension | ROMK (Kir1.1) channel inhibition |
|---|---|
| Target Compound Data | IC50: 10 nM |
| Comparator Or Baseline | US9206198, Example 18 (BDBM194963): IC50: 20 nM |
| Quantified Difference | 2-fold greater potency |
| Conditions | Whole-cell voltage clamp, HEK293 cells, pH 7.4, 2°C |
Why This Matters
A 2-fold difference in potency can be decisive for target engagement studies, as higher potency reduces compound usage and minimizes off-target effects at effective concentrations.
- [1] BindingDB entry for BDBM194954. IC50 for ROMK1 block: 10 nM. Assay: whole-cell voltage clamp, IonWorks Quattro. View Source
- [2] BindingDB entry for BDBM194963 (US9206198, Example 18). IC50 for ROMK1 block: 20 nM. Thallium flux assay, 2°C. View Source
